molecular formula C15H11N5O2S2 B2919746 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide CAS No. 891124-47-3

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2919746
CAS No.: 891124-47-3
M. Wt: 357.41
InChI Key: BBMPWMZNDHWAGI-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide is a synthetic small molecule featuring the [1,2,4]triazolo[4,3-b]pyridazine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This compound is a derivative where a phenyl ring, substituted at the meta-position with a thiophene-2-sulfonamide group, is linked to the 6-position of the triazolopyridazine core. The triazole and pyridazine rings are electron-deficient nitrogen-containing heterocycles that contribute to the molecule's rigidity and ability to form multiple hydrogen bonds, which are crucial for high-affinity interactions with biological targets . The incorporation of the thiophene-sulfonamide moiety is a strategic feature commonly employed in drug design to enhance target binding and modulate physicochemical properties. This compound is of significant interest in early-stage drug discovery and pharmacological research, particularly in the development of anti-infective and anticancer agents. Compounds based on the 1,2,4-triazole nucleus and its fused heterocycles, such as triazolopyridazines, have been extensively reported to possess a wide spectrum of bioactivities, including antibacterial, antifungal, and anticancer effects . Specifically, related triazolopyridazine derivatives have been identified to exhibit potent antibacterial activity by targeting essential cell division proteins in bacteria, such as ZipA in E. coli, making them valuable chemical tools for studying bacterial cell division and combating antimicrobial resistance . Furthermore, other analogues have been shown to act as inhibitors of human kinases like Pim-1, a serine/threonine kinase implicated in cell survival and proliferation in various cancers, highlighting the potential of this chemotype in oncology research . The presence of the sulfonamide group further expands its potential applications, as this functional group is prevalent in enzyme inhibitors. This product is provided for Research Use Only (RUO). It is strictly intended for laboratory research applications and is not approved for use in humans or animals. It must not be used for diagnostic, therapeutic, or any other clinical purposes. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O2S2/c21-24(22,15-5-2-8-23-15)19-12-4-1-3-11(9-12)13-6-7-14-17-16-10-20(14)18-13/h1-10,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMPWMZNDHWAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CS2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core This can be achieved through cyclization reactions involving hydrazines and α-haloketones or α-haloesters

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents on the phenyl ring or the thiophene ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium(VI) oxide.

  • Reduction reactions might involve hydrogen gas and a metal catalyst.

  • Substitution reactions could employ halogenating agents like bromine or iodine.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide has shown potential as a bioactive molecule. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: The compound has been investigated for its medicinal properties, particularly in the context of antitumor and anti-inflammatory activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound's sulfonamide group, in particular, can form hydrogen bonds with these targets, leading to inhibition or activation of their functions.

Comparison with Similar Compounds

Key Observations :

  • Pyridinyl substituents (e.g., pyridin-3-yl in vs. pyridin-4-yl in ) may alter binding specificity due to spatial and electronic differences.
  • The ethyl group on the thiophene ring () increases molecular weight and lipophilicity compared to the unsubstituted analog.

Commercial Availability and Purity

Commercial analogs vary in substituents and purity:

  • C1632 : Available at 97% purity (Otto Chemie) .
  • BD01458058 (BLD Pharm): Features an amino-methylphenyl group, 98% purity .

Biological Activity

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

  • Molecular Formula : C12_{12}H11_{11}N5_5O2_2S
  • Molecular Weight : 281.31 g/mol

The structure features a thiophene ring and a triazolo-pyridazine moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • A series of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines were synthesized and exhibited moderate to potent antiproliferative activity against various cancer cell lines. The compound 4q , structurally similar to our target compound, demonstrated IC50_{50} values of 0.014 μM against SGC-7901 cells, indicating strong antiproliferative effects .

The mechanism of action appears to involve:

  • Tubulin Inhibition : Compounds like 4q disrupt tubulin polymerization and significantly affect microtubule dynamics.
  • Cell Cycle Arrest : Studies indicate that these compounds can arrest the cell cycle at the G2/M phase in A549 cells .
  • Binding Affinity : Molecular modeling studies suggest that these compounds can effectively bind to the colchicine binding site on microtubules .

Anxiolytic and Antiepileptic Properties

The compound has also been explored for its anxiolytic and antiepileptic properties. Research indicates that derivatives of N-substituted N-(3-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)phenyl)alkanamides have shown effectiveness as sedative-hypnotic agents .

Hypoglycemic Activity

In addition to its anticancer properties, some studies have reported hypoglycemic effects in related compounds. For example, derivatives were tested for their ability to stimulate insulin release in alloxan-induced diabetic rats . This suggests a multifaceted biological profile for compounds within this chemical class.

Research Findings Summary

Activity Cell Line/Model IC50_{50} Reference
AntiproliferativeSGC-79010.014 μM
AntiproliferativeA5490.008 μM
AnxiolyticVarious animal modelsNot specified
HypoglycemicAlloxan-induced diabetic ratsNot specified

Case Study 1: Anticancer Efficacy

A study conducted on a series of triazolo-pyridazine derivatives showed that specific substitutions on the phenyl ring significantly influenced antiproliferative activity against cancer cell lines. Notably, modifications leading to enhanced binding at the colchicine site correlated with increased efficacy.

Case Study 2: Anxiolytic Potential

In a pharmacological assessment involving rat models, certain derivatives exhibited significant anxiolytic effects comparable to established treatments. This highlights the therapeutic potential of these compounds beyond oncology.

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